molecular formula C22H30ClN3O3 B1198205 N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride CAS No. 157832-56-9

N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride

Cat. No. B1198205
M. Wt: 419.9 g/mol
InChI Key: CHCBAYRWJULIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The specific compound "N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride" does not have direct research articles detailing its synthesis, molecular structure analysis, chemical reactions, and properties. However, research on structurally related compounds, such as various nitrobenzamide derivatives, provides valuable insights into potential synthesis methods, molecular structures, chemical reactions, and both physical and chemical properties of closely related substances.

Synthesis Analysis

Synthetic approaches for related nitrobenzamide compounds involve reactions of precursor benzamides with different amines, leading to the formation of corresponding salts or substituted derivatives. For example, reactions of specific chloro-nitrophenyl-benzamide with higher amines have been used to synthesize water-soluble derivatives, maintaining pharmacophoric groups essential for biological activity without nucleophilic aromatic substitution of chlorine (Galkina et al., 2014).

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives is often confirmed through various spectroscopic methods such as NMR, MS, and IR, alongside X-ray diffraction methods for crystal structure determination. These analyses reveal the intricate details of the molecular configuration, including bond lengths, angles, and spatial arrangements, essential for understanding the compound's reactivity and interactions (He et al., 2014).

Chemical Reactions and Properties

Nitrobenzamide derivatives participate in various chemical reactions, including reductive processes where nitro groups can be selectively reduced to amino groups under specific conditions, altering the compound's chemical properties and biological activity. The electron-withdrawing nature of the nitro group plays a crucial role in these reactions (Palmer et al., 1995).

Physical Properties Analysis

The physical properties, including solubility, melting point, and molar refractivity, of nitrobenzamide derivatives can be significantly influenced by the nature and position of substituents on the benzamide ring. These properties are critical for determining the compound's applicability in different solvent systems and its interaction with biological targets (Sawale et al., 2016).

Chemical Properties Analysis

Chemical properties such as reactivity towards nucleophiles, electrophiles, and redox agents are pivotal for understanding the compound's behavior in biological systems and its potential therapeutic applications. The presence of nitro and amino groups in these compounds facilitates diverse chemical transformations, influencing their pharmacological profile (Knox et al., 1988).

  • Modification and biological effect improvement of anticestodal drug derivatives (Galkina et al., 2014) (source).
  • Structure-activity relationship of antiarrhythmic nitrobenzamides (Likhosherstov et al., 2014) (source).
  • Molar refractivity and polarizability of antiemetic drug derivatives in solution (Sawale et al., 2016) (source).
  • Synthesis, crystal structure, and biological activity of chloro-nitrophenyl-benzamide (He et al., 2014) (source).
  • Reductive chemistry of nitrobenzamide derivatives (Palmer et al., 1995) (source).

Scientific Research Applications

  • Antifibrillatory Activity : A study by Davydova et al. (2000) focused on synthesizing derivatives structurally related to nibentan, including N-[5-(Diethylamino)-1-(4-nitrophenyl)pentyl]-benzamide hydrochloride. These compounds were found to have potent antifibrillatory activity, with some derivatives showing a longer duration of action compared to nibentan (Davydova, Sizova, Vinogradova, L'vov, Glushkov, Yuzhakov, & Mashkovskiy, 2000).

  • Antiarrhythmic Activity : Likhosherstov et al. (2014) synthesized a series of N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides, including a compound similar to the one . These compounds exhibited an original spectrum of antiarrhythmic activity, leading to the selection of a potential lead drug for further pharmacological and toxicological studies (Likhosherstov, Kryzhanovskii, Mokrov, Stolyaruk, Vititnova, Tsorin, & Gudasheva, 2014).

  • Development of Antiarrhythmic Drugs : In a review by Skachilova et al. (2019), the development of original antiarrhythmic drugs under the guidance of M.D. Mashkovskii is discussed. This includes the development of nibentan, a drug that contains N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride (Skachilova, Ermakova, Zheltukhin, Zueva, & Davydova, 2019).

  • Synthesis and Characterization of Derivatives : The synthesis and characterization of different N,N-diacylaniline derivatives, including N-acetyl-N-(2-Methoxy-phenyl)-4-nitrobenzamide, were reported by Al‐Sehemi et al. (2017). This research contributes to the understanding of the structural and functional aspects of these compounds (Al‐Sehemi, Abdul-Aziz Al-Amri, & Irfan, 2017).

properties

IUPAC Name

N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3.ClH/c1-3-24(4-2)17-9-8-12-21(18-10-6-5-7-11-18)23-22(26)19-13-15-20(16-14-19)25(27)28;/h5-7,10-11,13-16,21H,3-4,8-9,12,17H2,1-2H3,(H,23,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCBAYRWJULIDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70933957
Record name N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride

CAS RN

157832-56-9, 150491-98-8
Record name Nibentan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157832569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-(DIETHYLAMINO)-1-PHENYLPENTYL)-4-NITROBENZAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4S59ZCS33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
Reactant of Route 3
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride

Citations

For This Compound
6
Citations
NK Davydova, OS Sizova, SM Vinogradova… - European journal of …, 2000 - Elsevier
A series of 1,5-diaminopentane derivatives, structurally related to nibentan, was synthesized and tested for antifibrillatory activity. Improved modifications of some known chemical …
Number of citations: 16 www.sciencedirect.com
N Davydova, OS Fominova, RG Glushkov - 2012 - kimyakongreleri.org
Discovery and development of new effective antiarrhythmic drugs is an important task in Medicinal Chemistry. We have previously created an innovative class III antiarrhythmic drug …
Number of citations: 1 www.kimyakongreleri.org
VV Fedorov, OF Sharifov, GG Beloshapko… - Journal of …, 2000 - journals.lww.com
Nibentan, a new class III antiarrhythmic drug, is highly effective in patients with atrial flutter and fibrillation. However, its mechanism of action remains unclear. The aim of this study was …
Number of citations: 25 journals.lww.com
SY Skachilova, GA Ermakova… - Drug development & …, 2019 - pharmjournal.ru
Introduction. There are presented data on drugs development with MD Mashkovskii lead. There are given materials on drugs belonging to important pharmacotherapeutic groups of …
Number of citations: 3 www.pharmjournal.ru
СЯ Скачилова, ГА Ермакова… - Разработка и …, 2019 - pharmjournal.ru
Введение. В статье представлены данные по разработке лекарственных препаратов, выполненных под руководством академика МД Машковского. Приведены материалы по …
Number of citations: 10 www.pharmjournal.ru
НК Давыдова - Сборник научных трудов по материалам …, 2010 - elibrary.ru
Этот доклад о новом российском антиаритмическом препарате III класса нибентане. This work is concerned with Nibentan, a new Russian class III antiarrhythmic drug. …
Number of citations: 0 elibrary.ru

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.